molecular formula C9H19N B075059 N-tert-Butyl-2,2-dimethylpropane-1-imine CAS No. 1432-48-0

N-tert-Butyl-2,2-dimethylpropane-1-imine

Cat. No. B075059
CAS RN: 1432-48-0
M. Wt: 141.25 g/mol
InChI Key: OSJQKOMOEHBJBR-UHFFFAOYSA-N
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Description

N-tert-Butyl-2,2-dimethylpropane-1-imine, also known as TDI, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TDI is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

N-tert-Butyl-2,2-dimethylpropane-1-imine is a reactive compound that can undergo various chemical reactions, such as nucleophilic addition and oxidation. Its mechanism of action involves the formation of a stable imine intermediate, which can react with various nucleophiles, such as amines and thiols. N-tert-Butyl-2,2-dimethylpropane-1-imine can also undergo oxidation to form a stable imine oxide, which is a useful intermediate in organic synthesis.

Biochemical And Physiological Effects

N-tert-Butyl-2,2-dimethylpropane-1-imine has been shown to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity, as well as the ability to inhibit the growth of cancer cells. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-tert-Butyl-2,2-dimethylpropane-1-imine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective reagent. N-tert-Butyl-2,2-dimethylpropane-1-imine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-tert-Butyl-2,2-dimethylpropane-1-imine can be hazardous if not handled properly, and precautions should be taken to avoid exposure to the skin and eyes.

Future Directions

The unique properties of N-tert-Butyl-2,2-dimethylpropane-1-imine make it a promising candidate for future research. Some potential future directions include the development of new synthetic methods for N-tert-Butyl-2,2-dimethylpropane-1-imine and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to understand the mechanism of action and physiological effects of N-tert-Butyl-2,2-dimethylpropane-1-imine, which could lead to the development of new therapeutic agents.

Synthesis Methods

N-tert-Butyl-2,2-dimethylpropane-1-imine is synthesized through the reaction of tert-butylamine with acetone in the presence of a catalyst. The reaction produces N-tert-Butyl-2,2-dimethylpropane-1-imine as a yellowish liquid with a boiling point of 100-101°C. The yield of N-tert-Butyl-2,2-dimethylpropane-1-imine can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and catalyst concentration.

Scientific Research Applications

N-tert-Butyl-2,2-dimethylpropane-1-imine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, such as in the preparation of chiral ligands and catalysts. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been used as a precursor for the synthesis of various compounds, including amino acids, peptides, and heterocycles.

properties

CAS RN

1432-48-0

Product Name

N-tert-Butyl-2,2-dimethylpropane-1-imine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-tert-butyl-2,2-dimethylpropan-1-imine

InChI

InChI=1S/C9H19N/c1-8(2,3)7-10-9(4,5)6/h7H,1-6H3

InChI Key

OSJQKOMOEHBJBR-UHFFFAOYSA-N

SMILES

CC(C)(C)C=NC(C)(C)C

Canonical SMILES

CC(C)(C)C=NC(C)(C)C

Origin of Product

United States

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